MAO-B Inhibition Potency: 1-{4-[(3-Fluorobenzyl)oxy]phenyl}methanamine vs. Safinamide
The target compound exhibits an IC50 of 283 nM against recombinant human MAO-B using benzylamine as substrate [1]. This potency is approximately 3-fold weaker than the parent drug safinamide (IC50 = 98 nM) [2], confirming it as a less potent but still active metabolite.
| Evidence Dimension | MAO-B inhibition (IC50) |
|---|---|
| Target Compound Data | 283 nM |
| Comparator Or Baseline | Safinamide: 98 nM |
| Quantified Difference | 2.89-fold weaker |
| Conditions | Recombinant human MAO-B, benzylamine substrate, 30 min, Amplex Red assay |
Why This Matters
Defines the compound's quantitative contribution to the overall MAO-B inhibition profile observed in vivo after safinamide administration, essential for pharmacokinetic-pharmacodynamic (PK-PD) modeling.
- [1] BindingDB BDBM50118004 (CHEMBL3613271). IC50=283 nM for recombinant human MAO-B. View Source
- [2] TargetMol. Safinamide IC50=0.098 μM (98 nM) for MAO-B. View Source
